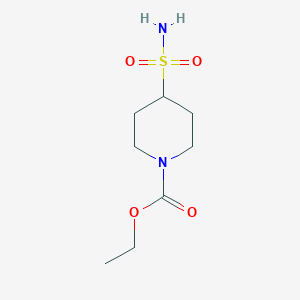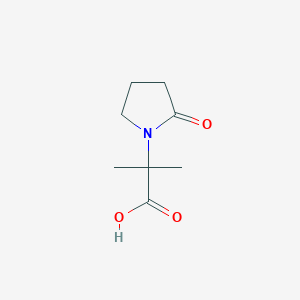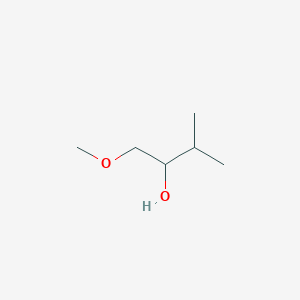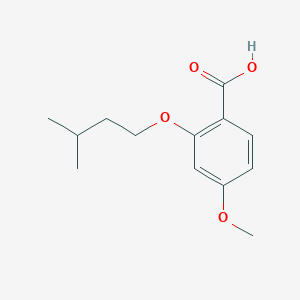
Ethyl 4-sulfamoylpiperidine-1-carboxylate
Vue d'ensemble
Description
Ethyl 4-sulfamoylpiperidine-1-carboxylate, also known as ESC, is a chemical compound used in scientific experiments for various purposes. It has a molecular weight of 236.29 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 4-(aminosulfonyl)-1-piperidinecarboxylate . The InChI code for this compound is 1S/C8H16N2O4S/c1-2-14-8(11)10-5-3-7(4-6-10)15(9,12)13/h7H,2-6H2,1H3,(H2,9,12,13) .Physical And Chemical Properties Analysis
Ethyl 4-sulfamoylpiperidine-1-carboxylate is a powder that is stored at room temperature .Applications De Recherche Scientifique
Overview
Ethyl 4-sulfamoylpiperidine-1-carboxylate, a compound with potential applications in scientific research, has not been directly studied in the literature. However, understanding its potential can be inferred from the research on related sulfonamide compounds and their applications. Sulfonamides represent a significant class of synthetic antibiotics and have found applications beyond their antimicrobial properties, including in diuretics, carbonic anhydrase inhibitors, and antiepileptics due to their sulfonamide segment. The applications of sulfonamides in scientific research span across various fields including chemistry, environmental science, and medicine.
Sulfonamide Compounds in Research
Sulfonamide inhibitors have been extensively studied for their therapeutic potential and applications in treating bacterial infections, and their use in research extends to exploring new treatments for diseases such as cancer, glaucoma, inflammation, and even dandruff. The sulfonamide section present in many clinically used drugs underscores the chemical versatility and importance of these compounds in developing therapeutic agents and drug candidates (Gulcin & Taslimi, 2018).
Environmental Applications
In the environmental sector, studies focus on the degradation and removal of sulfamethoxazole, a sulfonamide antibiotic, highlighting the relevance of understanding sulfonamide chemistry for environmental monitoring and pollution control. The research emphasizes the need for sustainable development of technology for removing toxic contaminants like sulfonamides from water sources, thereby protecting ecosystems and human health (Prasannamedha & Kumar, 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and storing in a well-ventilated place .
Propriétés
IUPAC Name |
ethyl 4-sulfamoylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S/c1-2-14-8(11)10-5-3-7(4-6-10)15(9,12)13/h7H,2-6H2,1H3,(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMYFGPWKSCUES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-sulfamoylpiperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid](/img/structure/B1427831.png)







![[1,1'-Biphenyl]-3-amine, 3',4'-difluoro-](/img/structure/B1427842.png)

![2-[(Oxan-4-yloxy)methyl]benzonitrile](/img/structure/B1427845.png)

